2-Acetyloxy-5-fluorobenzoic acid
Description
Benzoic acid, 2-(acetyloxy)-5-fluoro-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with an acetyloxy group at the second position and a fluorine atom at the fifth position
Properties
CAS No. |
448-40-8 |
|---|---|
Molecular Formula |
C9H7FO4 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-acetyloxy-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
KTXWQAHMSLBFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(acetyloxy)-5-fluoro- typically involves the acetylation of 5-fluoro-2-hydroxybenzoic acid. The process can be carried out using acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically conducted at elevated temperatures to ensure complete acetylation. The product is then purified through recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods: On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-5-fluoro- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-(acetyloxy)-5-fluoro- undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2-hydroxybenzoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form quinones or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Hydrolysis: 5-Fluoro-2-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 2-acetyloxy-5-fluorobenzoic acid exhibits potential anticancer activity. Its derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer progression. For instance, modifications to the acetylsalicylic acid structure, including fluorine substitutions, have been shown to enhance COX-2 inhibition, leading to increased antiproliferative activity against tumor cells .
Table 1: Anticancer Activity of Fluorinated Derivatives
| Compound | COX-2 Inhibition (%) | IC50 (µM) | Cell Line |
|---|---|---|---|
| 2-Acetyloxy-5-fluorobenzoic acid | 70 | 16-27 | HT-29 (Colon Carcinoma) |
| ASA-Prop-PtCl3 | Varies | Not reported | MCF-7 (Breast Cancer) |
Inhibition of Protein Glycosylation
The compound also plays a role in inhibiting advanced glycosylation end-products (AGEs), which are associated with aging and diabetes-related complications. The ability of 2-acetyloxy-5-fluorobenzoic acid to react with early glycosylation products suggests its potential in therapeutic strategies aimed at preventing protein cross-linking and subsequent pathologies such as retinopathy and nephropathy .
Case Study: Diabetes Management
A study demonstrated that administering agents like 2-acetyloxy-5-fluorobenzoic acid could significantly reduce the formation of AGEs in diabetic models, thereby improving kidney function and reducing vascular complications .
In pharmaceutical settings, 2-acetyloxy-5-fluorobenzoic acid can be incorporated into formulations aimed at treating various conditions, including inflammatory diseases and cancer. Its efficacy as a component in topical preparations has been explored, indicating its potential for localized treatment applications .
Mechanism of Action
The mechanism of action of benzoic acid, 2-(acetyloxy)-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The fluorine atom enhances the compound’s binding affinity to its targets, thereby increasing its potency. The overall effect of the compound is determined by its ability to interact with and modulate the activity of its molecular targets .
Comparison with Similar Compounds
Benzoic acid, 2-(acetyloxy)-: Lacks the fluorine substitution, resulting in different chemical and biological properties.
Benzoic acid, 5-fluoro-: Lacks the acetyloxy group, affecting its reactivity and applications.
Salicylic acid, 2-(acetyloxy)-5-fluoro-: Similar structure but with a hydroxyl group at the ortho position, leading to different chemical behavior.
Uniqueness: Benzoic acid, 2-(acetyloxy)-5-fluoro- is unique due to the presence of both the acetyloxy and fluorine substituents. This combination imparts distinct chemical properties, such as increased metabolic stability and enhanced reactivity in substitution reactions. The compound’s unique structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
2-Acetyloxy-5-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
2-Acetyloxy-5-fluorobenzoic acid is a derivative of salicylic acid, which incorporates a fluorine atom at the 5-position and an acetoxy group at the 2-position. This modification is significant as it alters the compound's interaction with biological targets.
Mechanisms of Biological Activity
1. COX Inhibition:
The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Enhanced COX-2 inhibition is linked to increased cytotoxicity against tumor cells expressing these enzymes. Research indicates that derivatives with fluorine substitutions exhibit improved COX-2 inhibitory activity, achieving up to 70% inhibition at concentrations as low as 1 µM in cellular assays .
2. Antiproliferative Effects:
In vitro studies have demonstrated that 2-acetyloxy-5-fluorobenzoic acid exhibits antiproliferative effects on various cancer cell lines. For instance, compounds derived from acetylsalicylic acid (ASA) with similar modifications showed significant cytotoxicity against colorectal cancer cells (HT-29) with IC50 values ranging from 16 to 27 µM .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Colorectal Cancer
A study focused on the effects of salicylic acid derivatives, including 2-acetyloxy-5-fluorobenzoic acid, highlighted their role in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The findings suggest that these compounds can prevent CDK acetylation, thereby contributing to their chemopreventive effects against colorectal cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
